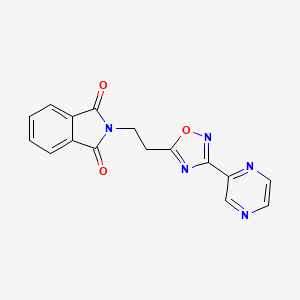

2-(2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O3/c22-15-10-3-1-2-4-11(10)16(23)21(15)8-5-13-19-14(20-24-13)12-9-17-6-7-18-12/h1-4,6-7,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLGCNQXBPLIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrazine moiety. The final step often includes the attachment of the isoindoline-1,3-dione group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. In particular, the isoindoline framework is known for its ability to inhibit specific cancer cell pathways. The compound has been tested for its efficacy against various cancer types, including non-small cell lung cancer and melanoma.

For instance, a study highlighted the compound's interaction with the IKAROS family of proteins, which are crucial in regulating immune responses and have implications in hematological malignancies . The modulation of IKAROS protein levels through this compound could provide therapeutic avenues for cancers that are resistant to conventional treatments.

1.2 Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Isoindole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. Research demonstrated that specific analogs could effectively reduce COX-2 activity, making them potential candidates for developing new anti-inflammatory medications .

Material Science

2.1 Organic Electronics

The unique electronic properties of pyrazinyl and oxadiazolyl groups make the compound suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds into device architectures can enhance charge transport and improve overall efficiency.

2.2 Photovoltaic Applications

Studies have explored using similar compounds in photovoltaic devices due to their favorable light absorption characteristics and charge mobility properties. The integration of this compound into polymer blends has shown improvements in power conversion efficiencies compared to traditional materials .

Agricultural Chemistry

3.1 Pesticidal Activity

Compounds containing oxadiazole rings have been investigated for their pesticidal properties. The specific structure of 2-(2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione may contribute to its effectiveness as an insecticide or herbicide. Preliminary studies suggest that it can disrupt metabolic pathways in pests, leading to increased mortality rates .

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Targeting IKAROS proteins for cancer treatment |

| Anti-inflammatory Properties | Inhibition of COX enzymes | |

| Material Science | Organic Electronics | Improved charge transport in OLEDs and OPVs |

| Photovoltaic Applications | Enhanced power conversion efficiencies | |

| Agricultural Chemistry | Pesticidal Activity | Disruption of metabolic pathways in pests |

Mechanism of Action

The mechanism of action of 2-(2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and biological activities:

*Estimated based on structural analogs.

Key Observations:

Substituent Effects :

- The pyrazine substituent in the target compound introduces aromatic nitrogen atoms, which may enhance hydrogen-bonding capacity and π-π stacking compared to alkyl (isopropyl) or simple aryl (chlorophenyl) groups .

- The ethyl linker between oxadiazole and isoindoline-1,3-dione may improve conformational flexibility relative to direct methyl linkages (e.g., in ) .

Synthetic Routes :

- The target compound likely employs a Claisen-Schmidt condensation (as in ), where 2-(4-acetylphenyl)isoindoline-1,3-dione reacts with pyrazine-2-carbaldehyde under basic conditions .

- In contrast, phthalazine derivatives () require multi-step cyclization, suggesting divergent synthetic complexity .

Phthalazine-isoindoline hybrids () demonstrate antitumor effects, which may extend to the pyrazine-oxadiazole variant due to similar electron-deficient cores .

Physicochemical and Spectroscopic Comparisons

Biological Activity

The compound 2-(2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a derivative of isoindoline and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₃N₅O₂

- Molecular Weight : 253.28 g/mol

- CAS Number : Not specifically listed in the provided sources.

Biological Activity Overview

Research indicates that compounds containing isoindoline and oxadiazole moieties exhibit a range of biological activities including anticancer, anti-inflammatory, and analgesic properties. The specific compound under discussion has shown promising results in various studies.

Anticancer Activity

A study highlighted the potential of isoindoline derivatives in cancer treatment. The compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Analgesic Activity

In silico studies have suggested that related compounds exhibit analgesic properties. For instance, a derivative with a similar structure showed analgesic activity 1.6 times higher than metamizole sodium in laboratory mice . This suggests that the compound may also possess comparable analgesic effects.

Inhibition of Acetylcholinesterase (AChE)

Isoindoline derivatives have been explored as AChE inhibitors, which are crucial in treating Alzheimer's disease. Compounds with similar structures were found to inhibit AChE effectively, with IC₅₀ values ranging from 2.1 to 7.4 μM . This property could indicate potential therapeutic applications for neurodegenerative diseases.

The biological activity of this compound may be attributed to:

- Oxidative Stress Reduction : Compounds like pyrazinib have shown to reduce oxidative stress markers in cellular models .

- Anti-inflammatory Effects : Similar derivatives have been reported to modulate inflammatory pathways, reducing cytokine secretion in various models .

Case Studies

- Acute Toxicity Studies : In vivo studies on related compounds indicated low toxicity levels when administered to laboratory mice . This is promising for further development as therapeutic agents.

- Analgesic Efficacy : A specific study demonstrated that certain isoindoline derivatives significantly alleviated pain in animal models, suggesting that the target compound may also exhibit these properties .

Data Summary Table

Q & A

Q. Critical Parameters :

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF or THF | Polar aprotic solvents enhance reactivity |

| Temperature | 80–100°C (reflux) | Higher temps favor cyclization but risk decomposition |

| Catalyst | Triethylamine (TEA) | Neutralizes acid byproducts, improving oxadiazole ring stability |

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- NMR Spectroscopy : H and C NMR confirm structural integrity, with distinct signals for pyrazine protons (δ 8.5–9.0 ppm) and isoindoline-dione carbonyls (δ 167–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 352.1) and fragmentation patterns .

- FT-IR : Peaks at 1720 cm (C=O stretch) and 1600 cm (C=N oxadiazole) confirm functional groups .

How can computational modeling predict the compound's interaction with biological targets?

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases or DNA repair enzymes) by analyzing hydrogen bonds and hydrophobic interactions with the oxadiazole and pyrazine moieties .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., Lys231 in PARP1) critical for binding .

- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity to guide lead optimization .

What strategies resolve crystallographic data discrepancies when determining its structure?

Q. Advanced

- SHELX Refinement : Use SHELXL for high-resolution data (<1.0 Å) to resolve disorder in flexible ethyl linker regions .

- Twinned Data Handling : For poorly diffracting crystals, apply twin law matrices (e.g., -h, -k, l) in PLATON to improve Rint values .

- Validation Tools : Check geometric outliers (e.g., bond angles >5° from ideal) using CCDC Mercury to correct overfitting .

How to design assays to evaluate its mechanism of action against cancer cells?

Q. Advanced

- Target Identification : Perform kinome-wide profiling (Eurofins KinaseScan) to identify inhibited kinases (e.g., CDK2/4) .

- Apoptosis Assays : Measure caspase-3/7 activation via fluorescence-based kits (e.g., Promega Caspase-Glo) in HCT-116 or MCF-7 cell lines .

- ROS Detection : Use DCFH-DA staining to quantify reactive oxygen species (ROS) induction linked to oxadiazole-mediated oxidative stress .

How to analyze conflicting data on its bioactivity across different studies?

Q. Advanced

-

Meta-Analysis : Compare IC values across cell lines (e.g., NCI-60 panel) using hierarchical clustering to identify tissue-specific effects .

-

Troubleshooting Variables :

Variable Impact Mitigation Strategy Serum Concentration Higher serum reduces apparent potency Standardize at 10% FBS Assay Duration Prolonged exposure increases cytotoxicity Fix at 72 hours

What are the common impurities during synthesis and their mitigation?

Q. Basic

- Byproducts : Unreacted amidoxime intermediates or hydrolyzed oxadiazole rings.

- Purification :

- Column Chromatography : Use silica gel (ethyl acetate/hexane, 3:7) to separate isoindoline-dione derivatives .

- Recrystallization : Ethanol/water mixtures (7:3) yield >95% purity .

What in silico methods optimize its pharmacokinetic properties?

Q. Advanced

- ADMET Prediction : SwissADME estimates bioavailability (e.g., %F = 65–70%) and blood-brain barrier permeability (logBB < -1) .

- Metabolite Prediction : GLORYx predicts Phase I metabolites (e.g., hydroxylation at the ethyl linker) for toxicity screening .

- Solubility Enhancement : COSMO-RS simulations guide salt formation (e.g., hydrochloride) to improve aqueous solubility (>50 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.